Compound Description: LAF237 is a dipeptidyl peptidase IV (DPP-IV) inhibitor. It functions by delaying the degradation of glucagon-like peptide-1 (GLP-1). This action enhances pancreatic islet cell function and has shown potential in reducing the incidence of type 2 diabetes mellitus. []
Relevance: LAF237 shares a crucial structural feature with N'-1-adamantyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]malonamide: the presence of an adamantyl group. This bulky, lipophilic group can significantly influence the molecule's pharmacological properties and binding interactions. []
Compound Description: Valsartan is an angiotensin II type 1 receptor (AT1R) antagonist. It is known to reduce the incidence of type 2 diabetes mellitus. When combined with LAF237, valsartan shows additive effects in improving pancreatic islet cell function, particularly by enhancing β-cell structure and function. []
Relevance: Although Valsartan doesn't share direct structural similarities with N'-1-adamantyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]malonamide, its use in combination with LAF237, a compound structurally related to the target molecule, makes it relevant in this context. This relevance stems from the potential of exploring combination therapies with the target molecule and similar AT1R antagonists for enhanced therapeutic outcomes. []
Exendin-4
Compound Description: Exendin-4 is a glucagon-like peptide-1 (GLP-1) receptor agonist. In studies, exendin-4, when used in combination with valsartan, significantly enhanced glucose-stimulated insulin secretion from pancreatic islets. []
Relevance: While Exendin-4 is not structurally similar to N'-1-adamantyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]malonamide, its role in enhancing GLP-1 activity alongside LAF237 draws a parallel. Considering LAF237 shares the adamantyl group with the target compound, exploring potential synergistic effects of the target molecule with GLP-1 receptor agonists like Exendin-4 could be of interest. []
Compound Description: This compound demonstrates potent anti-cancer activity. Its therapeutic potential is enhanced when used in combination with other anti-cancer agents or in conjunction with radiation therapy. [, ]
Relevance: This compound shares a significant structural motif with N'-1-adamantyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]malonamide: the 1-methyl-1H-pyrazol-4-yl group. This shared element suggests a potential area for investigating the anti-cancer properties of the target compound, especially in combination therapies as described for the related compound. [, ]
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. It displays significant effects in rodent models of schizophrenia without inducing unwanted central nervous system side effects. It exhibits good plasma exposure and sufficient blood-brain barrier penetration in rats, making it a promising candidate for further development. []
Relevance: The compound shares the 1H-pyrazol-4-yl structural motif with N'-1-adamantyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]malonamide. The presence of this shared moiety, which is known to interact with the GlyT1 binding site, suggests that N'-1-adamantyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]malonamide might also exhibit GlyT1 inhibitory activity. This potential interaction warrants further investigation, particularly given the therapeutic relevance of GlyT1 inhibitors in schizophrenia. []
Compound Description: This compound acts as a high-affinity antagonist for the A2B adenosine receptor (AdoR) with a Ki value of 1 nM. It demonstrates high selectivity for the A2B AdoR, exhibiting 990-fold, 690-fold, and 1,000-fold selectivity over the human A1, A2A, and A3 AdoRs, respectively. []
Relevance: The compound shares the 1H-pyrazol-4-yl structural feature with N'-1-adamantyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]malonamide. This common element raises the possibility of N'-1-adamantyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]malonamide interacting with adenosine receptors, particularly the A2B subtype. Given the role of A2B AdoR in conditions like asthma, exploring the target compound's potential as an AdoR antagonist could be of therapeutic interest. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.